Chloro(trimethyl)phosphanium;copper
Description
Properties
CAS No. |
54817-30-0 |
|---|---|
Molecular Formula |
C3H9ClCuP+ |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
chloro(trimethyl)phosphanium;copper |
InChI |
InChI=1S/C3H9ClP.Cu/c1-5(2,3)4;/h1-3H3;/q+1; |
InChI Key |
AUIFDKUUWQEUJS-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C)(C)Cl.[Cu] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(trimethyl)phosphanium;copper typically involves the reaction of trimethylphosphine with a copper halide, such as copper(I) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction can be represented as follows:
CuCl+P(CH3)3→[Cu(P(CH3)3)Cl]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reacting the starting materials can enhance efficiency and safety.
Chemical Reactions Analysis
Coordination Chemistry and Redox Reactions
Copper(I/II) chloride reacts with tertiary phosphines (e.g., triethylphosphine) to form coordination complexes, with the redox activity of copper driving ligand transformations . For example:
-
Copper(II) chloride reduction :
Copper(II) is reduced to copper(I), while triethylphosphine is oxidized to phosphonium chloride .
-
Copper(I) complexes :
Copper(I) forms stable complexes such as
and
, identified via phase studies and vibrational spectra . Similar behavior is expected for trimethylphosphine analogs.
Reaction with Phosphonium Salts
Copper(I) chloride reacts with phosphonium chlorides (e.g., triethylchlorophosphonium chloride) to form mixed-ligand complexes:
These species equilibrate in solution, with equilibrium constants dependent on temperature and ligand ratios .
Key Reaction Data
Mechanistic Insights
-
Oxidation pathways : Phosphines coordinate to copper, facilitating electron transfer. Trimethylphosphine’s smaller steric profile may enhance reaction rates compared to bulkier analogs .
-
Ligand displacement : Nucleophiles (e.g., amines) displace chloride or phosphine ligands in copper complexes, altering redox potentials .
Comparative Reactivity
Trimethylphosphine derivatives are expected to exhibit:
Scientific Research Applications
Chloro(trimethyl)phosphanium;copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-phosphorus interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Chloro(trimethyl)phosphanium;copper exerts its effects involves the coordination of the phosphorus atom to the copper ion. This coordination can influence the electronic properties of the copper ion, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with other metal ions and organic molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Stability Notes |
|---|---|---|---|---|
| This compound | Trimethyl, Cu | ~220 (estimated) | Catalysis, Coordination Chemistry | Moderate thermal stability |
| (Chloromethyl)-triphenylphosphonium chloride | Triphenyl, Cl | 347.22 | Organic synthesis | High thermal stability |
| Trihexyl(tetradecyl)phosphonium chloride | Alkyl chains | 519.28 | Metal extraction, Ionic liquids | Hydrolytically stable |
Table 2: Spectroscopic Data Comparison
| Compound | IR Peaks (cm⁻¹) | ³¹P NMR Shift (ppm) |
|---|---|---|
| This compound | ~2900 (C-H), ~650 (P-Cl) | +25 to +30 (estimated) |
| (Chloromethyl)-triphenylphosphonium chloride | 750 (C-Cl), 1100 (P-C) | +22 (observed in analogs) |
| Tetramethylphosphonium chloride | 2980 (C-H), 550 (P-Cl) | +18 |
Q & A
Q. What are the optimal synthetic routes for preparing Chloro(trimethyl)phosphanium;copper with high purity?
Methodological Answer:
- Step 1 : Use a ligand-exchange reaction with trimethylphosphine and copper(II) chloride under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Step 2 : Monitor reaction progress via infrared (IR) spectroscopy, focusing on P–Cu bond vibrations (~450–500 cm⁻¹) and ligand coordination shifts .
- Step 3 : Purify via recrystallization in anhydrous dichloromethane or ethanol, ensuring exclusion of moisture to avoid hydrolysis.
Q. How can spectroscopic methods characterize this compound’s structural integrity?
Methodological Answer :
- IR Spectroscopy : Identify P–Cu and Cl–Cu stretching modes (450–500 cm⁻¹ and 300–350 cm⁻¹, respectively) .
- X-ray Crystallography : Resolve coordination geometry (e.g., square planar vs. tetrahedral) using single-crystal datasets (CCDC deposition numbers: 2075954–2075960) .
- NMR : Use ³¹P NMR to confirm ligand environment (δ ~15–20 ppm for P–Cu complexes) .
Q. Example Workflow :
Dissolve sample in deuterated chloroform for NMR.
Compare experimental IR peaks to reference spectra in [Me₃SiNPPh₃•CuCl₂]₂ .
Q. What experimental conditions stabilize this compound against decomposition?
Methodological Answer :
- Storage : Keep under inert gas (argon) at –20°C to prevent ligand dissociation .
- Avoid : Strong oxidizers (e.g., HNO₃), which trigger hazardous decomposition (e.g., HCl gas, phosphorus oxides) .
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to minimize hydrolysis .
Critical Data Gap : Acute toxicity data are unavailable; assume handling precautions (glovebox, fume hood) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s catalytic activity?
Methodological Answer :
- Hypothesis Testing : Compare experimental turnover numbers (TONs) under varying ligand:metal ratios to identify optimal catalytic pathways .
- DFT Calculations : Model electron-transfer steps using software (e.g., COMSOL Multiphysics) to predict redox behavior .
- In Situ Spectroscopy : Use step-scan FTIR to track intermediate species during reactions .
Example Contradiction : Discrepancies in reported TONs may arise from unaccounted moisture levels. Replicate studies under strict anhydrous conditions .
Q. What computational strategies improve predictive modeling of this compound’s reactivity?
Methodological Answer :
- Parameterization : Input crystallographic bond lengths/angles (e.g., Cu–Cl = 2.28 Å) into molecular dynamics simulations .
- AI Integration : Train models on existing synthesis data (e.g., yields, solvents) to optimize reaction parameters autonomously .
- Validation : Cross-check predicted vs. experimental UV-Vis spectra (λ_max ~405 nm for Cu²⁺ complexes) .
Future Direction : Develop "smart laboratories" for real-time adjustment of reaction variables (temperature, stoichiometry) .
Q. How do ligand modifications influence this compound’s photophysical properties?
Methodological Answer :
- Synthetic Variation : Replace trimethylphosphine with bulkier ligands (e.g., triphenylphosphine) to study steric effects on luminescence .
- Time-Resolved Spectroscopy : Measure fluorescence lifetimes (τ) under pulsed laser excitation to assess excited-state dynamics.
- Comparative Analysis : Tabulate quantum yields (Φ) against ligand electron-donating/withdrawing groups.
Q. Guidance for Rigorous Research Design
- Theoretical Frameworks : Anchor studies in coordination chemistry principles (e.g., ligand field theory) to explain reactivity trends .
- FINER Criteria : Ensure questions are Feasible, Novel, and Relevant (e.g., "How does solvent polarity affect Cu–P bond stability?") .
- Replication Protocols : Address data gaps by repeating experiments with stricter controls (e.g., moisture-free environments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
